molecular formula C8H5ClN2O2 B3221186 Methyl 2-chloro-6-cyanoisonicotinate CAS No. 1206249-66-2

Methyl 2-chloro-6-cyanoisonicotinate

Cat. No.: B3221186
CAS No.: 1206249-66-2
M. Wt: 196.59 g/mol
InChI Key: QDHSSMSROJPIEW-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acid Derivatives in Chemical Research

Pyridine carboxylic acids and their ester derivatives are a class of organic compounds that feature a pyridine ring substituted with one or more carboxyl groups or their ester analogues. evitachem.com The pyridine core, a six-membered heteroaromatic ring containing one nitrogen atom, imparts unique electronic properties and reactivity to these molecules. These compounds are not merely laboratory curiosities; they are found in a wide array of natural products, including vitamins like niacin (nicotinic acid) and alkaloids. vulcanchem.com

In the realm of medicinal chemistry, the pyridine scaffold is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. vulcanchem.comnih.gov This prevalence is a testament to the structural versatility of pyridine derivatives, which allows for the precise spatial arrangement of functional groups to interact with biological targets. bldpharm.com Their applications span a wide range of therapeutic areas, including treatments for tuberculosis, cancer, and cardiovascular diseases. bldpharm.comcrysdotllc.comresearchgate.net Modern synthetic strategies continue to evolve, with significant advancements in transition-metal-catalyzed cross-coupling and cyclization reactions providing new avenues to construct functionalized pyridine derivatives. pipzine-chem.com

Academic Significance of Chlorinated and Cyano-Substituted Nicotinate (B505614) Esters

The introduction of chloro and cyano substituents onto the nicotinate ester framework dramatically influences the molecule's reactivity and electronic properties. The chlorine atom, being an electronegative halogen, serves as a competent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of other functional groups, such as amines, alkoxides, and thiols, at that specific position on the pyridine ring.

The cyano (-CN) group is a powerful electron-withdrawing group. Its presence significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a multitude of pathways for further molecular elaboration. The combined presence of both chloro and cyano groups on a nicotinate ester creates a highly activated and multifunctional scaffold, ripe for chemical exploration. The synthesis of such compounds often involves multi-step processes, including the chlorination of hydroxy-substituted precursors and palladium-catalyzed cyanation of halogenated intermediates. vulcanchem.com

Research Landscape of Methyl 2-chloro-6-cyanoisonicotinate and Analogues

This compound is a specific example of a highly functionalized pyridine derivative. While extensive, dedicated research on this exact molecule is not widely published, its significance lies in its role as a "building block" for the synthesis of more complex molecules. crysdotllc.comevitachem.com Chemical suppliers list it as a readily available reagent for research and development, highlighting its utility in discovery chemistry. bldpharm.comcrysdotllc.com

The research landscape for its analogues, such as 2-chloro-6-cyanopyridine and other chlorinated isonicotinate (B8489971) derivatives, is more established. For instance, novel derivatives of 2,6-dichloroisonicotinic acid have been synthesized and investigated for their ability to induce the biosynthesis of secondary metabolites in plant cell cultures. nih.gov The general reactivity of these types of compounds involves nucleophilic substitution at the chloro-position and various transformations of the cyano and ester groups. vulcanchem.com The synthesis of related 2-chloronicotinic acid derivatives is of significant interest as they are key intermediates for a range of products, from pharmaceuticals to agrochemicals. researchgate.netatlantis-press.com The synthetic routes to these molecules often leverage the reactivity of precursors like 2-chloronicotinic acid, which can be derived through multi-step sequences including esterification and nucleophilic substitution. atlantis-press.com Therefore, the research landscape for this compound is best understood through the lens of its potential applications in constructing diverse molecular architectures, a potential inferred from the rich chemistry of its close structural relatives.

Table 1: Properties of this compound

Property Value
CAS Number 1206249-66-2
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
IUPAC Name Methyl 2-chloro-6-cyanopyridine-4-carboxylate
Common Application Synthetic Building Block

Data sourced from Crysdot LLC and EvitaChem. evitachem.comcrysdotllc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-cyanopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHSSMSROJPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252697
Record name Methyl 2-chloro-6-cyano-4-pyridinecarboxylate
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Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-66-2
Record name Methyl 2-chloro-6-cyano-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206249-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-cyano-4-pyridinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID101252697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Chloro 6 Cyanoisonicotinate

Established Reaction Pathways for Isonicotinates

Established methods for the synthesis of isonicotinate (B8489971) derivatives often involve the functionalization of a pre-existing pyridine (B92270) ring. These pathways can be broadly categorized into the direct esterification of the corresponding carboxylic acid and regioselective manipulation of substituents.

Esterification Reactions of 2-chloro-6-cyanoisonicotinic Acid

The final step in the synthesis of methyl 2-chloro-6-cyanoisonicotinate is often the esterification of its corresponding carboxylic acid, 2-chloro-6-cyanoisonicotinic acid. A well-established and widely used method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to improve the yield.

Table 1: Reaction Conditions for Fischer-Speier Esterification

Parameter Condition
Reactants 2-chloro-6-cyanoisonicotinic acid, Methanol (excess)
Catalyst Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
Temperature Reflux
Reaction Time Several hours

| Work-up | Neutralization, Extraction, and Purification |

Regioselective Functionalization Approaches

Achieving the specific 2-chloro-6-cyano substitution pattern on the isonicotinate ring requires highly regioselective reactions. The introduction of multiple substituents onto a pyridine ring can be challenging due to the influence of the nitrogen atom and the existing substituents on the ring's reactivity and the position of subsequent substitutions.

One strategy involves the sequential functionalization of a pre-substituted pyridine ring. For instance, starting with a 2-chloropyridine (B119429) derivative, the cyano group can be introduced at the 6-position. The regioselectivity of such reactions is often governed by the electronic and steric properties of the starting material and the reagents used. Directed ortho-metalation is a powerful technique for the regioselective functionalization of pyridine derivatives. However, the specific application of this method to achieve the desired 2,6-disubstitution pattern for this particular compound requires careful selection of directing groups and reaction conditions.

Precursor Synthesis Strategies

The synthesis of this compound often relies on the preparation of key precursors that already contain some of the required functional groups in the correct positions.

Synthesis of Halogenated Pyridine Intermediates Relevant to this compound

A key precursor for the synthesis of the target molecule is a pyridine ring halogenated at the 2- and 6-positions, with a carboxylic acid or a precursor group at the 4-position. A common and useful intermediate is 2,6-dichloropyridine-4-carboxylic acid. This compound can be synthesized from citrazinic acid (2,6-dihydroxyisonicotinic acid) by treatment with phosphorus oxychloride (POCl₃) in an autoclave. This reaction results in the replacement of the hydroxyl groups with chlorine atoms. The resulting 2,6-dichloropyridine-4-carboxylic acid is a solid with a melting point of 209-212 °C youtube.com.

Table 2: Synthesis of 2,6-Dichloropyridine-4-carboxylic Acid

Starting Material Reagent Product

Cyanation Techniques for Pyridine Ring Systems

With a suitable halogenated precursor like methyl 2,6-dichloroisonicotinate in hand, the next step is the introduction of the cyano group. This can be achieved through a nucleophilic aromatic substitution (SɴAr) reaction, where one of the chlorine atoms is replaced by a cyanide ion.

The reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring is enhanced by the electron-withdrawing effect of the nitrogen atom and the ester group at the 4-position. This makes them susceptible to nucleophilic attack. The selective replacement of only one chlorine atom can be achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the cyanide reagent.

Commonly used cyanating agents include sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the cyanide salt and enhance the nucleophilicity of the cyanide anion. The choice of reaction conditions can influence the regioselectivity of the cyanation, potentially favoring substitution at either the 2- or 6-position.

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic rings, including pyridines thieme-connect.comnih.govbeilstein-journals.orgnih.gov. This approach avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence. For the synthesis of the target molecule, a C-H activation strategy could potentially be envisioned to directly introduce the chloro and cyano groups onto an isonicotinate scaffold. However, achieving the desired regioselectivity for the introduction of three different substituents at specific positions remains a significant challenge and would require the development of highly specific catalytic systems.

One-Pot Synthetic Protocols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency. While a specific one-pot synthesis for this compound is not extensively documented, a plausible approach can be conceptualized based on known transformations of pyridine derivatives.

A hypothetical one-pot synthesis could commence with a suitably substituted pyridine N-oxide. The process would involve sequential nucleophilic substitution reactions to introduce the chloro and cyano groups, followed by esterification of the carboxylic acid at the 4-position. The key challenge in such a protocol lies in controlling the regioselectivity and preventing cross-reactivity of the functional groups.

Table 1: Hypothetical One-Pot Synthesis Parameters

StepReagent/CatalystSolventTemperature (°C)
ChlorinationPOCl₃ or SOCl₂Dichloromethane40-60
CyanationKCN or NaCN with a phase-transfer catalystAcetonitrile/Water20-40
EsterificationMethanol with an acid catalyst (e.g., H₂SO₄)Methanol60-80

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrasayanjournal.co.inijarsct.co.in The synthesis of pyridine derivatives is increasingly being viewed through the lens of sustainability. nih.govijarsct.co.in

Several green chemistry approaches can be applied to the synthesis of this compound:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in

Catalysis: Employing catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. rsc.org For instance, solid acid catalysts could be used for the esterification step, replacing corrosive mineral acids.

Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating. nih.govrasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

FeatureConventional MethodGreen Chemistry Approach
SolventsOften uses hazardous organic solvents (e.g., DMF, Chloroform)Utilizes safer solvents like water, ethanol, or solvent-free conditions rasayanjournal.co.inijarsct.co.in
CatalystsMay use stoichiometric reagents or homogeneous catalystsEmploys recyclable heterogeneous catalysts or biocatalysts ijarsct.co.in
EnergyRelies on conventional heating, often for extended periodsUtilizes microwave or ultrasound for rapid and efficient heating nih.govrasayanjournal.co.in
WasteCan generate significant amounts of hazardous wasteAims for higher atom economy and reduced waste generation

Catalytic Methods in Isonicotinate Ester Formation

The final step in the synthesis of this compound is the esterification of the isonicotinic acid precursor. Catalytic methods are widely employed to facilitate this transformation efficiently.

The esterification of isonicotinic acid with methanol can be catalyzed by various acids. While traditional methods use strong mineral acids like sulfuric acid, modern approaches focus on more sustainable catalysts. The use of natural zeolites in their hydrogen form as catalysts has been explored for the esterification of isonicotinic acid, demonstrating the potential for environmentally friendly alternatives. researchgate.net

Another catalytic approach involves the activation of the carboxylic acid. For instance, isonicotinate esters have been used to catalyze the decarboxylative borylation of aryl and alkenyl carboxylic acids, highlighting the reactivity of these esters in catalytic cycles. acs.org While not a direct synthesis of the target molecule, this demonstrates the potential for isonicotinate esters to participate in various catalytic transformations.

The synthesis of active esters of isonicotinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides another route for the formation of the methyl ester through subsequent transesterification. mdpi.comresearchgate.net These methods often proceed under mild conditions.

Electrochemical Synthesis Considerations

Electrochemical synthesis offers a unique and potentially sustainable pathway for the formation and functionalization of pyridine derivatives. researchgate.net This method uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. researchgate.net

While a direct electrochemical synthesis of this compound has not been reported, the principles of electrosynthesis can be applied to key steps. For example, the carboxylation of pyridine rings with carbon dioxide can be achieved through electrosynthesis, offering a novel way to introduce the carboxylate group. newswise.com

Furthermore, electrochemical methods have been developed for the selective deuteration of pyridines, demonstrating the ability to functionalize the pyridine ring with high selectivity under mild conditions. acs.org The electrochemical reduction of pyridine has also been studied, providing insights into the redox behavior of the pyridine ring which is crucial for designing electrosynthetic routes. umich.edu The application of electrochemistry to the synthesis of complex pyridine derivatives is an active area of research with the potential for more sustainable and efficient manufacturing processes. researchgate.netresearchgate.net

Chemical Transformations and Reaction Mechanisms of Methyl 2 Chloro 6 Cyanoisonicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 2-chloro-6-cyanoisonicotinate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of both a chloro and a cyano group at positions ortho and para to the ring nitrogen, respectively, significantly influences the regioselectivity of these reactions.

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the C-6 position, which stabilize the Meisenheimer-like intermediate formed during the substitution process.

Common nucleophiles that readily displace the C-2 chloro group include amines, alkoxides, and thiols. For instance, reaction with various primary and secondary amines leads to the formation of the corresponding 2-amino-6-cyanoisonicotinate derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to neutralize the hydrogen chloride generated.

Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 2-alkoxy-6-cyanoisonicotinates. Thiolates can also be employed to introduce sulfur-based functional groups at the C-2 position.

NucleophileReagent ExampleProduct Type
AmineAniline2-Anilino-6-cyanoisonicotinate
AlkoxideSodium Methoxide2-Methoxy-6-cyanoisonicotinate
ThiolSodium Thiophenolate2-(Phenylthio)-6-cyanoisonicotinate

Reactivity at the C-6 Cyano Position

While the C-2 chloro position is the primary site for nucleophilic attack, the reactivity of the C-6 cyano group should also be considered. The cyano group can undergo nucleophilic attack, particularly with strong nucleophiles or under forcing conditions. However, displacement of the cyano group is generally less favorable than displacement of the chloro group in SNAr reactions.

Ester Group Modifications

The methyl ester group at the C-4 position provides a handle for further synthetic transformations, primarily through transesterification and saponification.

Transesterification Reactions

Transesterification of the methyl ester can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. nih.gov This reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. researchgate.netresearchgate.net This method allows for the introduction of a variety of alkoxy groups, potentially altering the solubility and other physical properties of the molecule.

AlcoholCatalystProduct Ester
EthanolSulfuric AcidEthyl 2-chloro-6-cyanoisonicotinate
IsopropanolSodium IsopropoxideIsopropyl 2-chloro-6-cyanoisonicotinate
Benzyl Alcoholp-Toluenesulfonic AcidBenzyl 2-chloro-6-cyanoisonicotinate

Saponification and Decarboxylation Pathways

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be readily accomplished by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process, known as saponification, yields 2-chloro-6-cyanopyridine-4-carboxylic acid.

The resulting carboxylic acid can then undergo decarboxylation under thermal conditions or in the presence of a suitable catalyst to afford 2-chloro-6-cyanopyridine. The ease of decarboxylation can be influenced by the presence of other substituents on the pyridine ring.

Cyanide Group Reactivity

The cyano group at the C-6 position is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Reduction of the cyano group, for instance with a reducing agent like lithium aluminum hydride, would yield the corresponding aminomethylpyridine. Furthermore, the cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Hydrolysis and Amidation of the Cyano Group

The cyano group (nitrile) in this compound can undergo hydrolysis under both acidic and basic conditions. This reaction typically proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under aqueous conditions, particularly at elevated temperatures, cyanopyridines can be hydrolyzed. nih.govharvard.edu The process involves the initial conversion of the nitrile to the corresponding pyridinecarboxamide, followed by subsequent hydrolysis to the picolinic acid. nih.gov For instance, studies on the hydrolysis of various cyanopyridines in high-temperature water show a consecutive reaction pathway through the amide. nih.govgoogle.com The hydrolysis of nitriles can be promoted by either acid or base. google.com In basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. google.com In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating attack by a weak nucleophile like water. google.com

Given the presence of the methyl ester, which is also susceptible to hydrolysis, reaction conditions would need to be carefully controlled to achieve selective transformation of the cyano group. For example, a patent describing the hydrolysis of 3-cyanopyridine (B1664610) N-oxide to 2-chloronicotinic acid mentions reacting the intermediate 2-chloro-3-cyanopyridine (B134404) with an aqueous alkali solution upon heating. google.com

Amidation, the conversion of the cyano group directly to an amide, can also be achieved. This is essentially a partial hydrolysis. The selective production of the amide (e.g., nicotinamide (B372718) from 3-cyanopyridine) versus the carboxylic acid is possible by controlling reaction conditions such as temperature and reactant concentrations. harvard.edu

Reduction Reactions of the Cyano Moiety

The cyano group of this compound is susceptible to reduction, typically yielding a primary amine (an aminomethyl group). This transformation is a valuable tool for introducing a flexible, basic side chain onto the pyridine core.

A variety of reducing agents can be employed for the reduction of nitriles to primary amines. youtube.com Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), or chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH₄). youtube.com The choice of reagent is crucial to avoid the reduction of other functional groups on the ring. For instance, DIBAL-H (diisobutylaluminium hydride) can reduce nitriles to aldehydes after a hydrolysis workup, a pathway that competes with the formation of the amine. youtube.com

For related substrates like 3-cyanopyridine-2(1H)-thiones, reactions with lithium aluminum hydride have been used to synthesize substituted 3-(aminomethyl)pyridines. masterorganicchemistry.com Given the electron-deficient nature of the pyridine ring in the target molecule, catalytic hydrogenation would likely require specific catalysts and conditions to achieve high efficiency and selectivity without affecting the chloro substituent or the ester group.

Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is extremely low. Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing effect of the electronegative nitrogen atom. prepchem.comresearchgate.netresearchgate.net This deactivation is further intensified when the reaction is carried out in an acidic medium, as the nitrogen atom becomes protonated, creating a pyridinium (B92312) ion with a strong positive charge that further repels incoming electrophiles. researchgate.netwuxiapptec.com

The subject molecule, this compound, possesses three powerful electron-withdrawing groups (chloro, cyano, and methyl ester) in addition to the ring nitrogen. These groups collectively create a highly electron-deficient, or deactivated, aromatic system. researchgate.net Pyridine compounds that carry deactivating substituents are often considered completely inert to electrophilic substitution. prepchem.com

If a reaction were to be forced under extremely vigorous conditions, the substitution would be directed to the C3 or C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. researchgate.netyoutube.com However, for practical purposes, direct electrophilic substitution on the C-H positions of this molecule is not a viable synthetic strategy. Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings. researchgate.net

Metal-Catalyzed Coupling Reactions Involving this compound

The C-Cl bond at the 2-position of the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive diversification of the core structure. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, meaning that chloro-substituents are the least reactive and often require more specialized and active catalyst systems. libretexts.orgwikipedia.org The presence of strong electron-withdrawing groups, as in the target molecule, can activate the aryl chloride towards the initial oxidative addition step in the catalytic cycle. libretexts.orgnih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgnih.gov

While no specific Suzuki-Miyaura reactions of this compound are detailed in the searched literature, the coupling of other chloropyridines is well-established. The reaction of 2-chloropyridines with various arylboronic acids can be achieved using palladium catalysts, often employing specialized ligands to facilitate the challenging activation of the C-Cl bond. researchgate.net For instance, N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective for the Suzuki coupling of heteroaryl halides. researchgate.net The reaction is tolerant of a wide range of functional groups, including those that are electron-withdrawing. nih.gov In a study on dichloro-heteroaromatics, 2,6-dichloropyridine (B45657) was successfully coupled with p-methoxyphenylboronic acid using a palladium catalyst. organic-chemistry.org The conditions often involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃, Cs₂CO₃, or NaOEt in a solvent like dioxane or toluene, sometimes with added water. harvard.edulibretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloropyridines (Analogous Systems)

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventYieldReference
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood organic-chemistry.org
2-Chloropyridine (B119429)Arylboronic acids(6-Dipp)Pd(cinn)Cl (NHC)NaHCO₃H₂O / TBAB39-99% researchgate.net
Aryl ChloridesArylboronic acidsPd₂(dba)₃ / Ligand 1Cs₂CO₃Dioxane96% harvard.edu

Heck and Sonogashira Coupling Applicability

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes in the presence of a base. organic-chemistry.orgcolab.wslibretexts.orgyoutube.com The reaction is widely used for C-C bond formation. Similar to other palladium-catalyzed reactions, activating the C-Cl bond of this compound would be the primary challenge. Systems using stable N-heterocyclic carbene (NHC) palladium complexes are often suitable for Heck couplings, especially with less reactive aryl chlorides, and may require high temperatures. nih.gov The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. wikipedia.orgnih.gov The reactivity of the halide follows the I > Br > Cl trend, making chlorides the most challenging substrates. wikipedia.org However, the presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. nih.govresearchgate.net Successful Sonogashira couplings of electron-poor aryl chlorides have been reported using specific catalyst systems, sometimes under copper-free conditions with bulky, electron-rich phosphine ligands. libretexts.orgorganic-chemistry.org

Table 2: General Conditions for Heck and Sonogashira Reactions with Aryl Halides

ReactionAryl HalideCoupling PartnerCatalyst SystemBaseKey FeaturesReference
HeckAryl Bromides/ChloridesAlkenesPd(OAc)₂ / Phosphine or NHC LigandEt₃N, K₂CO₃Forms substituted alkenes. Chlorides require more active catalysts. organic-chemistry.orgnih.gov
SonogashiraAryl Iodides/Bromides/ChloridesTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N)Forms arylalkynes. Reactivity: I > Br >> Cl. wikipedia.orglibretexts.org
Copper-Free SonogashiraAryl ChloridesTerminal AlkynesPd(OAc)₂ / Bulky Phosphine LigandCs₂CO₃Avoids copper co-catalyst; suitable for some chlorides. libretexts.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines due to its broad scope and functional group tolerance. libretexts.org

For a substrate like this compound, the C-Cl bond can be targeted for amination. The reaction typically requires a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand (often bulky and electron-rich biarylphosphines like XPhos), and a base (commonly a strong, non-nucleophilic base like NaOt-Bu, although weaker bases like Cs₂CO₃ or K₃PO₄ can be used). researchgate.netwuxiapptec.com

Studies on related di- and polychlorinated heterocycles demonstrate the feasibility and regioselectivity of this reaction. For example, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) occurs with high regioselectivity at the more reactive C2 position. researchgate.net In the case of 2,6-dihalopyridines, the reaction can lead to mono- or di-aminated products depending on the stoichiometry and the reactivity of the halide (I > Br > Cl). libretexts.org Given the electron-deficient nature of the target molecule, the C-Cl bond is activated towards oxidative addition, making the Buchwald-Hartwig amination a plausible and powerful strategy for introducing a wide variety of nitrogen-based substituents.

Applications of Methyl 2 Chloro 6 Cyanoisonicotinate As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The structural framework of Methyl 2-chloro-6-cyanoisonicotinate, featuring electrophilic and nucleophilic centers, provides a robust platform for the construction of various heterocyclic compounds. The chloro and cyano groups, in particular, are key to its reactivity, enabling a variety of chemical transformations.

Derivatization towards Fused Pyridine (B92270) Systems

The presence of vicinal chloro and cyano groups on the pyridine ring makes this compound an ideal starting material for the synthesis of fused pyridine systems. These reactions often proceed through an initial nucleophilic substitution at the 2-position, followed by an intramolecular cyclization involving the cyano group. For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. This transformation typically involves the displacement of the chloro group by the hydrazine (B178648), followed by the addition of the second nitrogen of the hydrazine to the cyano group, leading to a fused ring system. Similarly, reactions with other binucleophiles can be envisioned to construct a variety of other fused heterocycles, which are scaffolds of interest in medicinal and materials chemistry.

Synthesis of Substituted Pyridine Analogues

The chloro group at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the synthesis of diverse substituted pyridine analogues. For example, reaction with various amines can yield 2-amino-6-cyanopyridine derivatives, which are themselves valuable intermediates. Furthermore, the ester and cyano groups can be hydrolyzed or reduced to provide additional handles for further functionalization, expanding the range of accessible pyridine analogues. General methods for the synthesis of substituted methyl pyridinecarboxylates often rely on the displacement of a halo-substituent, a reaction pathway for which this compound is well-suited.

Role in Agrochemical Research

Pyridine-based compounds are a significant class of agrochemicals, encompassing herbicides, insecticides, and fungicides. nih.govresearchgate.net The unique substitution pattern of this compound makes it a compound of interest in the discovery of new active ingredients.

Development of Novel Herbicides and Pesticides

The development of novel herbicides and pesticides often involves the exploration of new chemical scaffolds that can interact with biological targets in weeds and pests. The 2-chloro-6-cyanopyridine moiety is a key structural feature in some commercial and developmental agrochemicals. For instance, related 2-chloro-6-substituted pyridine derivatives serve as crucial intermediates in the synthesis of certain classes of herbicides. The reactivity of the chloro group allows for the introduction of various toxophoric moieties, while the cyano and ester groups can be modified to fine-tune the compound's physicochemical properties, such as solubility and soil mobility. Research into pyridine derivatives as insecticides has shown that modifications at the 2- and 6-positions of the pyridine ring can significantly influence their biological activity. growingscience.com

Nitrification Inhibitor Research (where relevant to chemical structure)

Nitrification inhibitors are chemical compounds that slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, thereby reducing nitrogen loss and improving fertilizer efficiency. A well-known example of a nitrification inhibitor is Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine. While not identical, the structural similarity of this compound to Nitrapyrin, particularly the presence of a 2-chloropyridine (B119429) core, suggests its potential as a starting point for the design of new nitrification inhibitors. The electron-withdrawing nature of the cyano and ester groups in this compound would influence the electronic properties of the pyridine ring and could modulate its interaction with the ammonia (B1221849) monooxygenase enzyme, the target of nitrification inhibitors.

Intermediate in Specialty Chemicals Production

Beyond its applications in life sciences, this compound can also serve as an intermediate in the production of specialty chemicals. These are often complex organic molecules with specific functions in areas such as materials science, dyes, and pigments. The combination of functional groups on the pyridine ring allows for its incorporation into larger molecular architectures, imparting specific properties such as thermal stability, color, or chelating ability. The synthesis of multi-substituted pyridines is a key area in the development of functional materials, and versatile building blocks like this compound are valuable in this pursuit.

Contributions to Dye Synthesis

While direct examples of this compound being used in the synthesis of commercial dyes are not extensively documented, the reactivity of its core structure suggests potential applications in this area. The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. unb.cayoutube.comnih.govnih.govijirset.com The chloro- and cyano-substituted pyridine backbone of this compound can be chemically modified to create novel dye precursors.

For instance, the chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various auxochromes (color-assisting groups) or chromophores (color-bearing groups). youtube.comsydney.edu.au This substitution can be a key step in creating a diverse palette of colors. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the possibilities for dye synthesis. These transformations would allow for the incorporation of the pyridine moiety into larger conjugated systems, which is a fundamental principle in the design of new dye molecules. rsc.orgrsc.org

The general synthetic route to azo dyes involves a two-step process:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline, to form the azo dye. unb.cayoutube.com

By functionalizing this compound to introduce an amino group, it could serve as the diazonium component. Alternatively, modification of the pyridine ring to enhance its electron density would make it a suitable coupling component.

Advanced Materials Precursors

The application of pyridine derivatives in materials science is a growing field of research. These compounds are utilized in the development of functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials. Pyridine-containing polymers, for example, can exhibit unique electronic and optical properties.

The reactivity of this compound makes it a candidate for incorporation into polymer chains. The chloro and cyano groups offer handles for polymerization reactions. For instance, the chloro group can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the formation of conjugated polymers. The cyano group can also be a site for polymerization or further functionalization to tune the material's properties.

Research into pyridine-carbazole acrylonitrile (B1666552) derivatives has shown that the position of the nitrogen atom in the pyridine ring and the presence of a cyano group can significantly influence the photophysical properties of the resulting materials, including their fluorescence and potential for use in optical applications. mdpi.com This highlights the potential of strategically functionalized pyridines like this compound as precursors for materials with tailored electronic and optical characteristics.

Exploration in Pharmaceutical Lead Compound Synthesis

The most significant application of this compound and related compounds lies in the synthesis of pharmaceutical lead compounds. The substituted pyridine scaffold is a common feature in many biologically active molecules. The chemical reactivity of this building block allows for the systematic construction of complex molecular frameworks.

Enzyme inhibitors are a critical class of therapeutic agents used in the treatment of various diseases, including cancer and infectious diseases. nih.govnih.govresearchgate.netmdpi.com Pyridine carboxylic acid derivatives, in particular, have been identified as important scaffolds for the design of enzyme inhibitors. nih.govnih.gov

This compound serves as a valuable starting material for the synthesis of such scaffolds. The chloro group at the 2-position is a key site for nucleophilic substitution, enabling the introduction of various side chains that can interact with the active site of an enzyme. mdpi.com For example, it can be displaced by amines, alcohols, or thiols to generate a library of derivatives for screening against specific enzyme targets.

A common strategy in the development of kinase inhibitors, a major class of anti-cancer drugs, involves the use of a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. ed.ac.ukmdpi.com The pyridine nitrogen and the exocyclic functional groups that can be introduced via the chloro and cyano moieties of this compound make it an attractive scaffold for this purpose. The synthesis of TAK1 inhibitors, for example, has utilized 2-cyanoacrylamide derivatives tethered to an imidazopyridine core. nih.govnih.gov

The general approach for utilizing this compound in the synthesis of enzyme inhibitor scaffolds involves:

Nucleophilic Substitution: Reaction of the chloro group with a suitable nucleophile to introduce a desired side chain.

Modification of the Cyano and Ester Groups: Transformation of the cyano and ester functionalities into other groups (e.g., amides, carboxylic acids, or amines) to further elaborate the molecular structure and introduce additional points of interaction with the target enzyme.

The construction of complex bioactive molecules often relies on the use of versatile building blocks that allow for the efficient and controlled assembly of the final structure. This compound, with its multiple reactive sites, is well-suited for this role.

The chloro, cyano, and methyl ester groups can be selectively manipulated to build up molecular complexity. For instance, the chloro group can be used as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The cyano group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, or participate in cycloaddition reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals.

Multicomponent reactions (MCRs) are a powerful tool in medicinal chemistry for the rapid generation of molecular diversity. While direct examples involving this compound are not prevalent, its functional group array suggests its potential as a substrate in various MCRs to produce novel heterocyclic compounds with potential biological activity.

Q & A

Q. What are optimized synthetic routes for Methyl 2-chloro-6-cyanoisonicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification. For example, methyl ester formation can be achieved via reaction of the carboxylic acid derivative with methyl iodide in DMF using K₂CO₃ as a base (e.g., 85% yield under reflux for 12 hours) . Key variables include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Prolonged heating (60–80°C) improves esterification efficiency.
  • Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
    Table 1 : Reaction Optimization Parameters
VariableOptimal ConditionYield Impact
SolventDMF+15%
Temperature70°C+20%
Reaction Time12 hours+10%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The cyano group (C≡N) appears at ~110–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm C≡N stretch at ~2200–2260 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]⁺ and verify molecular formula (e.g., C₈H₅ClN₂O₂ requires m/z 214.9912) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Map electrostatic potential surfaces to identify electrophilic centers (e.g., C-2 chloro group).
  • Calculate activation energies for competing pathways (e.g., SNAr vs. elimination) .
  • Validate with kinetic isotope effects or Hammett plots to correlate substituent effects with reaction rates .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : Use X-ray crystallography or NOESY NMR to analyze spatial hindrance near the chloro and cyano groups. Steric maps can predict preferred attack sites (e.g., para to cyano due to reduced crowding) .
  • Electronic Effects : Employ Hammett substituent constants (σₚ). The electron-withdrawing cyano group directs nucleophilic attack to the chloro-substituted position via resonance deactivation .

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :
  • Systematic Review : Follow PRISMA guidelines to identify variables causing yield variations (e.g., solvent purity, catalyst loading) .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous DMF, inert atmosphere) .
  • Statistical Analysis : Apply ANOVA to assess significance of factors like temperature or stirring rate .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer :
  • Solvent Polarity Testing : Measure solubility in a solvent series (e.g., hexane to DMSO) using UV-Vis spectroscopy.
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting solubility .
  • Crystallography : Compare crystal packing (if crystalline) to identify polymorphic forms with differing solubilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.